3-chloro-2-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide
CAS No.: 2034333-93-0
Cat. No.: VC4955024
Molecular Formula: C14H17ClN2O3S
Molecular Weight: 328.81
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034333-93-0 |
|---|---|
| Molecular Formula | C14H17ClN2O3S |
| Molecular Weight | 328.81 |
| IUPAC Name | 3-chloro-2-methyl-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C14H17ClN2O3S/c1-10-9-12(20-17-10)5-4-8-16-21(18,19)14-7-3-6-13(15)11(14)2/h3,6-7,9,16H,4-5,8H2,1-2H3 |
| Standard InChI Key | ZRXVIXNSGWLDFF-UHFFFAOYSA-N |
| SMILES | CC1=NOC(=C1)CCCNS(=O)(=O)C2=C(C(=CC=C2)Cl)C |
Introduction
3-Chloro-2-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide is a complex organic compound belonging to the sulfonamide class, known for its potential applications in pharmaceutical chemistry, particularly due to its antibacterial properties. This compound features a diverse array of functional groups, including a chloro group, a methyl group, and an isoxazole moiety, which contribute to its chemical reactivity and biological activity .
Synthesis and Chemical Reactions
The synthesis of 3-chloro-2-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide involves multiple steps, requiring precise control over reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor reaction progress and confirm the structure of intermediates.
| Technique | Purpose |
|---|---|
| TLC | Monitor reaction progress |
| NMR | Confirm intermediate structures |
| HPLC | Analyze purity and stability |
Biological Activity
This compound exhibits antibacterial activity primarily through the inhibition of dihydropteroate synthase, an enzyme essential for folate biosynthesis in bacteria. By competing with para-aminobenzoic acid (PABA), a substrate for this enzyme, the compound effectively inhibits bacterial growth.
Applications and Future Research
The primary applications of 3-chloro-2-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide include its potential use as an antibacterial agent. Further research is needed to fully explore its therapeutic potential and to optimize its structure for improved efficacy and safety.
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